![molecular formula C20H26N2O5 B2646130 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034496-38-1](/img/structure/B2646130.png)
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
Scientific Research Applications
Anticonvulsant Properties
This compound has been found to have potent anticonvulsant properties . It has shown broad-spectrum activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound in the series .
Pain Management
The compound has also been proven effective in various pain models . It showed effectiveness in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Inhibition of Calcium Currents
Studies have shown that the most plausible mechanism of action of this compound involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
Metabolic Stability
The compound revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . This suggests that it has favorable drug-like properties.
Antiseizure Activity
The compound showed broad-spectrum antiseizure activity across in vivo mouse seizure models: maximal electroshock (MES), 6 Hz (32/44 mA), acute pentylenetetrazol (PTZ), and PTZ-kindling . A remarkable separation between antiseizure activity and CNS-related adverse effects was also observed .
Positive Allosteric Modulator of EAAT2
In vitro studies with primary glia cultures and COS-7 cells expressing the glutamate transporter EAAT2 showed enhancement of glutamate uptake, revealing a stereoselective positive allosteric modulator (PAM) effect . This suggests a novel and unprecedented mechanism of action .
Mechanism of Action
properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c23-17-6-7-18(24)22(17)11-15-27-14-10-21-19(25)20(8-12-26-13-9-20)16-4-2-1-3-5-16/h1-5H,6-15H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAOYWLGSSGPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide |
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